(S)-1-(ethylamino)propan-2-ol

Chiral Purity Enantiomeric Excess Quality Control

(S)-1-(ethylamino)propan-2-ol (CAS 720662-57-7) is a chiral secondary aminoalcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol. It is the (S)-enantiomer of 1-(ethylamino)propan-2-ol, characterized by a stereocenter at the 2-position of the propanol backbone.

Molecular Formula C5H13NO
Molecular Weight 103.16
CAS No. 720662-57-7
Cat. No. B3280671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(ethylamino)propan-2-ol
CAS720662-57-7
Molecular FormulaC5H13NO
Molecular Weight103.16
Structural Identifiers
SMILESCCNCC(C)O
InChIInChI=1S/C5H13NO/c1-3-6-4-5(2)7/h5-7H,3-4H2,1-2H3/t5-/m0/s1
InChIKeyUCYJVNBJCIZMTJ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Ethylamino)propan-2-ol CAS 720662-57-7: Procurement-Ready Chiral Aminoalcohol for Asymmetric Synthesis


(S)-1-(ethylamino)propan-2-ol (CAS 720662-57-7) is a chiral secondary aminoalcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . It is the (S)-enantiomer of 1-(ethylamino)propan-2-ol, characterized by a stereocenter at the 2-position of the propanol backbone . The compound is commercially available in research quantities with typical purities of 95-98%, is supplied as a liquid requiring refrigerated storage (2-8°C), and bears hazard classifications indicating it is harmful if swallowed and causes skin and eye irritation . Its primary value proposition lies in its well-defined stereochemistry, which makes it a key chiral building block for asymmetric synthesis in medicinal chemistry and pharmaceutical intermediate development .

(S)-1-(Ethylamino)propan-2-ol Procurement: Why the Racemate or R-Enantiomer Cannot Substitute


Substituting (S)-1-(ethylamino)propan-2-ol with its racemate (CAS 40171-86-6) or (R)-enantiomer (CAS 1312607-89-8) is not scientifically valid for applications requiring stereochemical control. While all three share the same molecular formula and core functional groups, the presence and specific orientation of the chiral center at the 2-position fundamentally alter molecular recognition in biological systems and stereochemical outcomes in asymmetric synthesis . The (S)-enantiomer exhibits a specific optical rotation of +17.7° (c=0.01 g/mL, EtOH, 20°C, 589 nm), a quantifiable property absent in the racemate and opposite in sign for the (R)-enantiomer . In chiral synthesis, the use of an enantiomerically pure starting material is critical for controlling the stereochemistry of downstream products, where the racemate would introduce an unwanted 1:1 mixture of diastereomers [1]. The following evidence guide provides the specific, quantitative differentiation to support scientific and procurement decision-making.

(S)-1-(Ethylamino)propan-2-ol: Head-to-Head Evidence vs. Racemate and R-Enantiomer


Optical Rotation: Definitive Chiral Identity Marker for (S)-1-(Ethylamino)propan-2-ol

The (S)-enantiomer exhibits a specific optical rotation of +17.7° (c=0.01 g/mL, EtOH, 20°C, 589 nm) . This quantitative value serves as the definitive identity marker, distinguishing it from the (R)-enantiomer, which would exhibit a negative rotation of approximately -17.7° under identical conditions, and from the racemate, which shows a net optical rotation of 0°.

Chiral Purity Enantiomeric Excess Quality Control

Predicted Physical Properties: Differentiating (S)-Enantiomer from Racemate

Predicted physicochemical parameters for the (S)-enantiomer include a boiling point of 170.4±13.0 °C, density of 0.875±0.06 g/cm³, and pKa of 15.33±0.20 . In contrast, the racemate (CAS 40171-86-6) has experimentally determined values of boiling point 160°C (lit.) and density 0.8887 g/cm³ (lit.) . These differences, particularly the ~10°C higher predicted boiling point for the pure enantiomer, may influence purification and handling protocols.

Physicochemical Characterization Chiral Recognition Property Prediction

Chiral Building Block: Enantiopure Intermediate for Asymmetric Synthesis

(S)-1-(ethylamino)propan-2-ol serves as a defined chiral building block for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals . Its utility stems from its single stereocenter, which can be transferred to more complex molecular architectures. In contrast, the use of racemic 1-(ethylamino)propan-2-ol in such synthetic routes would inevitably yield a diastereomeric mixture in subsequent steps, requiring costly and often inefficient chiral resolution.

Asymmetric Synthesis Chiral Intermediate Medicinal Chemistry

(S)-1-(Ethylamino)propan-2-ol: Optimal Procurement Scenarios Based on Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

When synthesizing a chiral drug candidate where the (S)-configuration of the final molecule is critical for activity or safety, (S)-1-(ethylamino)propan-2-ol provides a defined stereocenter that can be propagated through the synthetic route . Procurement of this specific enantiomer avoids the need for later-stage, low-yield chiral resolution of a racemic intermediate, streamlining the synthetic pathway and improving overall yield and atom economy.

Quality Control and Reference Standard for Chiral HPLC

In analytical chemistry, the pure (S)-enantiomer is an essential reference standard for the development and validation of chiral HPLC methods . Its known optical rotation and retention time on chiral stationary phases allow for the accurate quantification of enantiomeric excess in reaction mixtures or final products, a critical quality control parameter for chiral APIs.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For medicinal chemists exploring SAR around a β-aminoalcohol pharmacophore, the individual enantiomers must be evaluated separately [1]. The (S)-enantiomer's specific stereochemistry will lead to distinct binding affinities and selectivities at biological targets (e.g., GPCRs, enzymes) compared to the (R)-enantiomer or racemate. Procurement of the pure (S)-form enables definitive assignment of stereochemical contribution to activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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